molecular formula C22H24N4O B10917850 3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10917850
M. Wt: 360.5 g/mol
InChI Key: DJHQTGJUZJIYDK-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as cyclopropyl, cyclopropylmethyl, ethyl, and phenyl groups

Preparation Methods

The synthesis of 3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the condensation of 3-(cyanoacetyl)indole and 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine under solvent-free conditions at 100°C . The resulting intermediate is then subjected to further functionalization to introduce the cyclopropyl, cyclopropylmethyl, ethyl, and phenyl groups. Industrial production methods often involve the use of metal-organic frameworks (MOFs) as catalysts to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N4O/c1-2-16-12-18(22(27)23-13-14-8-9-14)19-20(15-10-11-15)25-26(21(19)24-16)17-6-4-3-5-7-17/h3-7,12,14-15H,2,8-11,13H2,1H3,(H,23,27)

InChI Key

DJHQTGJUZJIYDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)NCC5CC5

Origin of Product

United States

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